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Compound of Interest

Compound Name:
4-Bromo-2-

(diethylamino)benzaldehyde

CAS No.: 1099629-82-9

Cat. No.: B581276

Get Quote

The definitive method for determining the three-dimensional atomic arrangement of a molecule

in the solid state is single-crystal X-ray crystallography. While the crystal structure of 4-Bromo-
2-(diethylamino)benzaldehyde is yet to be reported, we can infer its likely characteristics by

examining the structures of its close relatives. The following table presents key crystallographic

parameters for relevant analogues, providing a foundation for our comparative analysis.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b581276#bc-rfq
https://www.benchchem.com/product/b581276/docs?utm_src=pdf-body#the-structural-landscape-of-substituted-benzaldehydes-a-comparative-crystallographic-analysis
https://www.benchchem.com/product/b581276/docs?utm_src=pdf-body#the-structural-landscape-of-substituted-benzaldehydes-a-comparative-crystallographic-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581276?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
4-
(Dimethylamino)be
nzaldehyde[1]

4-
Bromobenzaldehyd
e[2]

4-Bromo-N-(2-
hydroxyphenyl)ben
zamide[3]

Chemical Formula C₉H₁₁NO C₇H₅BrO C₁₃H₁₀BrNO₂

Molecular Weight 149.19 g/mol 185.03 g/mol 292.13 g/mol

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/n P2₁/c P2₁/c

a (Å) 10.356 (6) 27.3992 (18) 23.4258 (10)

b (Å) 7.686 (4) 3.9369 (2) 5.6473 (1)

c (Å) 20.8434 (13) 12.8006 (8) 9.2464 (3)

β (°) 96.808 (13) 103.504 (2) 93.008 (1)

Volume (Å³) 1647.4 (12) 1342.60 (14) 1221.54 (7)

Z 8 8 4

Temperature (K) 123 200 295

Key Interactions

C—H···π interactions,

π–π stacking, C—

H···O hydrogen bonds

Halogen bonding and

C-H···O interactions

are anticipated.

O—H···O and N—

H···O hydrogen bonds

forming chains.

Expert Insights:

The crystal structure of 4-(Dimethylamino)benzaldehyde is a particularly valuable comparator.

[1] It reveals that the aldehyde and dimethylamino groups are nearly coplanar with the benzene

ring, a feature that maximizes π-conjugation.[1] The crystal packing is stabilized by a

combination of C—H···π interactions, π–π stacking, and C—H···O hydrogen bonds.[1] For 4-
Bromo-2-(diethylamino)benzaldehyde, we can anticipate a similar degree of planarity.

However, the presence of the bulky bromine atom and the larger diethylamino group will likely

introduce some steric hindrance, potentially leading to a slight twisting of these functional

groups out of the plane of the benzene ring.
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The bromine atom at the 4-position is expected to introduce halogen bonding as a significant

intermolecular interaction, influencing the crystal packing. The diethylamino group at the 2-

position, being a strong electron-donating group, will influence the electronic properties of the

molecule and may participate in weak hydrogen bonding interactions.

Experimental Protocols: A Guide to Synthesis,
Crystallization, and Analysis
The following protocols are based on established methodologies for the synthesis and analysis

of substituted benzaldehydes and are readily adaptable for 4-Bromo-2-
(diethylamino)benzaldehyde.

Synthesis of 4-Bromo-2-(diethylamino)benzaldehyde
This procedure is adapted from the synthesis of related N,N-dialkylaminobenzaldehydes.[4]

The rationale behind this approach is the nucleophilic aromatic substitution of a fluorine atom,

which is activated by the electron-withdrawing aldehyde group.

Step-by-Step Protocol:

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-bromo-2-

fluorobenzaldehyde in anhydrous N,N-dimethylformamide (DMF).

Addition of Amine: Add 3 equivalents of diethylamine and 2 equivalents of potassium

carbonate (K₂CO₃) to the solution. The potassium carbonate acts as a base to neutralize the

hydrofluoric acid byproduct.

Reaction: Stir the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into

ice-water.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium

sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by

column chromatography on silica gel using a mixture of hexane and ethyl acetate as the

eluent.
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Synthesis Workflow

4-bromo-2-fluorobenzaldehyde,
 diethylamine, K₂CO₃ in DMF

Stir at 80-100 °C, 12-24h

Quench with ice-water

Extract with Ethyl Acetate

Column Chromatography

4-Bromo-2-(diethylamino)benzaldehyde
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Analytical Workflow

Synthesized Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry X-ray Crystallography

(if single crystals obtained)

Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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